molecular formula C11H19NO3 B069745 (R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate CAS No. 171366-55-5

(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate

Cat. No.: B069745
CAS No.: 171366-55-5
M. Wt: 213.27 g/mol
InChI Key: NIKGRXKSVBHCTE-VIFPVBQESA-N
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Description

(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dihydrofuran ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydrofuran derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dihydrofuran ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate is unique due to the presence of the dihydrofuran ring, which imparts distinct chemical and physical properties

Properties

CAS No.

171366-55-5

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-6-9-5-4-8-14-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)/t9-/m0/s1

InChI Key

NIKGRXKSVBHCTE-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)NCCC1C=CCO1

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H]1C=CCO1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1C=CCO1

Synonyms

Carbamic acid, [2-(2,5-dihydro-2-furanyl)ethyl]-, 1,1-dimethylethyl ester, (R)-

Origin of Product

United States

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